乙炔雌二醇

描述

乙炔雌酮,也称为17α-乙炔睾酮,是一种合成的孕激素和雄激素。它于1939年在德国首次用于医疗,1945年在美国首次用于医疗。 乙炔雌酮是第二种上市的孕激素,也是第一个口服有效的孕激素 。 它主要用于治疗妇科疾病,如月经不调、闭经和经前期综合征 .

科学研究应用

乙炔雌酮因其在各个领域的应用而被广泛研究:

化学: 乙炔雌酮用作其他类固醇和药物化合物的合成中间体。

生物学: 它用于研究激素受体相互作用以及孕激素对生物系统的影响。

医学: 乙炔雌酮在历史上用于治疗妇科疾病。它还在研究中,以确定其在激素替代疗法和避孕药中的潜在用途。

作用机制

乙炔雌酮通过与孕激素受体结合发挥作用,模拟天然孕激素的作用。这种结合会导致基因表达和细胞功能的变化。乙炔雌酮还具有弱雄激素活性,这可能对其作用有所贡献。 涉及的分子靶点和途径包括孕激素受体和雄激素受体途径 .

类似化合物:

炔诺酮: 另一种合成孕激素,用途相似,但效力更高。

醋酸甲羟孕酮: 一种更有效的孕激素,用于避孕药和激素替代疗法。

左炔诺孕酮: 一种合成孕激素,在避孕应用中具有更高的疗效。

乙炔雌酮的独特性: 乙炔雌酮是第一个口服有效的孕激素,使其成为合成激素发展中的一个重要里程碑。 其独特的结构,在17α位置有一个乙炔基,使其与其他孕激素区别开来 .

生化分析

Biochemical Properties

Ethisterone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has some androgenic and anabolic activity and no other important hormonal activity .

Cellular Effects

The effects of Ethisterone on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Ethisterone also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Molecular Mechanism

On a molecular level, progestins like Ethisterone exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes . Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Temporal Effects in Laboratory Settings

It is known that Ethisterone has weak progestogenic activity and weak androgenic activity .

Dosage Effects in Animal Models

Animal models played a critical role in the discovery and development of insulin therapy in diabetic patients .

Metabolic Pathways

Ethisterone is involved in steroid hormone biosynthesis

Transport and Distribution

Ethisterone has relatively high affinity for sex hormone-binding globulin .

Subcellular Localization

It is known that Ethisterone is a progestin and hence is an agonist of the progesterone receptor .

准备方法

合成路线和反应条件: 乙炔雌酮的合成通常涉及以下步骤:

醚化反应: 以4-雄烯二酮和三乙基正蚁酸酯为反应原料。加入三乙胺调节反应物pH值,过滤得到醚化物I。

脱水和乙炔化: 醚化物I用甲苯、氢氧化钾和异丁醇脱水。加入四氢呋喃,通入乙炔气体至不再吸收。然后将溶解的醚化物I加入混合物中,继续通入乙炔气体反应。加入硫酸至pH值为1-2。

工业生产方法: 乙炔雌酮的工业生产遵循类似的步骤,但针对更高的产量和效率进行了优化。 反应条件温和,工艺设计简单方便,反应步骤较少 .

化学反应分析

反应类型: 乙炔雌酮会发生各种化学反应,包括:

氧化: 乙炔雌酮可被氧化生成不同的产物,具体取决于使用的试剂和条件。

还原: 还原反应可以将乙炔雌酮转化为其他衍生物。

取代: 乙炔雌酮可以发生取代反应,特别是在乙炔基上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

主要生成产物:

氧化: 乙炔雌酮的氧化会导致酮和羧酸的生成。

还原: 还原可以生成醇和其他还原衍生物。

取代: 取代反应可以生成卤代或亲核试剂取代产物.

相似化合物的比较

Norethisterone: Another synthetic progestogen with similar uses but higher potency.

Medroxyprogesterone acetate: A more potent progestogen used in contraceptives and hormone replacement therapy.

Levonorgestrel: A synthetic progestogen with higher efficacy in contraceptive applications.

Uniqueness of Ethisterone: Ethisterone was the first orally active progestogen, making it a significant milestone in the development of synthetic hormones. Its unique structure, with an ethynyl group at the 17α position, distinguishes it from other progestogens .

属性

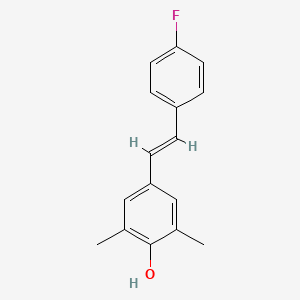

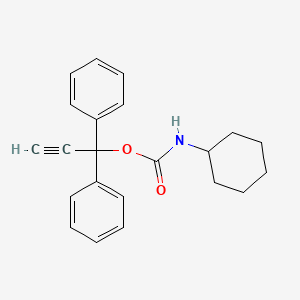

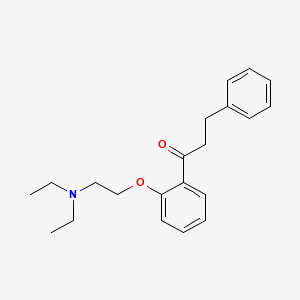

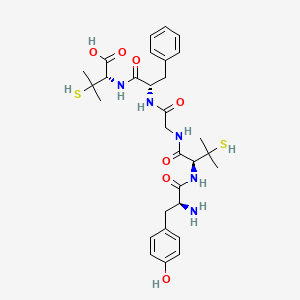

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXZKVNWQUJIB-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023016 | |

| Record name | Ethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-03-7 | |

| Record name | Ethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethisterone [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethisterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHISTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P201BVY1MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethisterone exert its progestational effects?

A1: Ethisterone, like other progestogens, binds to and activates the progesterone receptor. [] This interaction triggers downstream signaling pathways, leading to various physiological effects, primarily on the female reproductive system. []

Q2: How does ethisterone compare to progesterone in terms of potency?

A2: When administered orally, ethisterone demonstrates lower progestational potency compared to injectable progesterone. Studies suggest that progesterone given orally is only one-third to one-fifth as effective as ethisterone, while ethisterone itself is approximately five times less potent than parenteral progesterone. []

Q3: Can ethisterone influence sodium and chloride excretion?

A3: Unlike progesterone, which has been shown to increase urinary sodium and chloride excretion in humans, ethisterone does not appear to exhibit this sodium-dissipating action. [] This difference in electrolyte metabolism may contribute to variations in their clinical efficacy for conditions like premenstrual syndrome. []

Q4: What is the molecular formula and weight of ethisterone?

A4: The molecular formula of ethisterone is C21H28O2, and its molecular weight is 312.45 g/mol.

Q5: Which spectroscopic techniques are helpful in characterizing ethisterone and its derivatives?

A5: Several spectroscopic techniques are valuable for characterizing ethisterone and its derivatives:

- NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, particularly regarding the configuration of substituents around the C-17 position, which is crucial for distinguishing ethisterone isomers. []

- Mass Spectrometry (MS): MS is essential for determining molecular weight and identifying fragmentation patterns, aiding in structural elucidation and purity analysis. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation and identification capabilities, enabling the accurate quantification of ethisterone and related compounds in complex mixtures like pharmaceutical formulations. []

Q6: How does magnesium trisilicate affect the uptake of ethisterone?

A6: Magnesium trisilicate exhibits significant adsorption of ethisterone, surpassing other steroids like mestranol, norethisterone, and ethinyl estradiol. [] The adsorption process follows the Langmuir isotherm model and is influenced by the steroid's polarity. [] This adsorption can impact the dissolution and bioavailability of ethisterone from formulations containing magnesium trisilicate. []

Q7: How does the structure of ethisterone relate to its progestational activity?

A7: Ethisterone's progestational activity stems from its structural similarity to progesterone. The presence of the 17α-ethynyl group is crucial for oral activity. Modifications to the steroidal core structure can significantly influence its potency, selectivity, and pharmacological profile. [, ]

Q8: How does the addition of alkyl groups to the ethisterone structure affect its progestational activity?

A8: Studies exploring the addition of alkyl groups to the ethisterone core have identified derivatives with enhanced progestational activity. For instance, 6α:21-Dimethylethisterone (dimethisterone) demonstrates approximately twelve times the potency of ethisterone in the Clauberg test, highlighting the impact of structural modifications on biological activity. []

Q9: Are there formulation strategies to enhance the stability or bioavailability of ethisterone?

A9: While specific formulation strategies for ethisterone are not extensively discussed in the provided research, optimizing its delivery often involves using excipients to improve solubility, stability, and absorption. Research on similar steroid hormones suggests that strategies like particle size reduction, complexation with cyclodextrins, or incorporation into liposomes or nanoparticles could be investigated to enhance ethisterone's bioavailability.

Q10: What is known about the absorption and metabolism of ethisterone?

A10: Ethisterone is absorbed orally, but its bioavailability is limited due to first-pass metabolism. It is extensively metabolized in the liver, with several metabolites identified, including 2-hydroxymethylethisterone, Δ1-2-hydroxymethylethisterone, and others. [] Further research is needed to fully elucidate the metabolic pathways and clearance mechanisms of ethisterone and its metabolites.

Q11: Has ethisterone shown efficacy in treating specific conditions?

A11: While ethisterone was historically used to treat various gynecological conditions, research suggests that its efficacy might be lower than newer progestogens.

- Menstrual Disorders: Early studies explored ethisterone for managing menstrual irregularities like menorrhagia and amenorrhea, though optimal dosages and long-term effects require further investigation. [, ]

- Premenstrual Tension: Ethisterone has been investigated for premenstrual tension, but its efficacy appears lower compared to progesterone, potentially due to differences in their effects on electrolyte metabolism. [, ]

- Threatened Abortion: While historically used, the efficacy of ethisterone in preventing miscarriage remains inconclusive, with newer progestogens often preferred in clinical practice. [, ]

Q12: Are there safety concerns associated with ethisterone use?

A12: As with any medication, potential side effects and long-term risks are associated with ethisterone use.

- Masculinization: Although ethisterone exhibits weaker androgenic properties compared to testosterone, it can still induce masculinization in female fetuses when administered during pregnancy. [, ] Therefore, its use during pregnancy is generally avoided.

- Other Side Effects: Ethisterone may cause gastrointestinal disturbances, fluid retention, and other side effects in some individuals. []

Q13: What analytical methods are used to quantify ethisterone in pharmaceutical formulations?

A14: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Selected Ion Monitoring (SIM) is a highly sensitive and specific technique for quantifying ethisterone in pharmaceutical formulations, even at nanogram levels. [] This method requires derivatization of the analyte (e.g., using DMES or methoxime DMES ether derivatives) to enhance its volatility and detectability. [] Internal standards, such as other steroids like ethisterone, are commonly used to improve accuracy and precision. []

Q14: How does the ethynyl group in ethisterone affect its interaction with the enzyme aromatase?

A16: The 17α-ethynyl group in ethisterone's structure confers its ability to act as a suicide inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. [] This inhibition occurs in a time- and concentration-dependent manner and requires the presence of the cofactor NADPH. []

Q15: Can ethisterone be used as a building block for synthesizing molecular rotors?

A17: Yes, ethisterone has been successfully employed as a building block for synthesizing molecular rotors. Researchers have incorporated ethisterone into complex structures with steroidal frameworks linked to rotatable units like 1,4-diethynylphenylene. [, ] These molecular rotors, characterized by single crystal X-ray diffraction, have potential applications in materials science and nanotechnology. [, ]

Q16: Does ethisterone exhibit any effects on aquatic organisms?

A16: While specific information on the ecotoxicological effects of ethisterone is limited in the provided research, it is crucial to consider the potential environmental impact of pharmaceuticals, particularly hormones. Given ethisterone's hormonal activity, it's essential to investigate its potential for endocrine disruption in aquatic organisms and implement appropriate waste management strategies to minimize its release into the environment.

Q17: What is the role of circular dichroism (CD) spectroscopy in studying ethisterone?

A19: CD spectroscopy has proven valuable in analyzing the binding interactions of ethisterone with proteins like human serum albumin (HSA). [] CD studies provide insights into the binding site, affinity, and potential conformational changes induced upon ethisterone binding. [] This information is crucial for understanding its pharmacokinetic properties, distribution, and potential interactions with other drugs or biomolecules.

Q18: How does ethisterone compare to other progestogens in terms of binding to androgen receptors?

A20: In a study comparing the relative binding affinity of various antiandrogenic agents to androgen receptors in hamster sebaceous glands, ethisterone demonstrated higher affinity compared to cyproterone acetate and spironolactone but lower affinity than 17α-propylmesterolone. [] This finding suggests that ethisterone might possess some degree of antiandrogenic activity, though its clinical significance requires further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

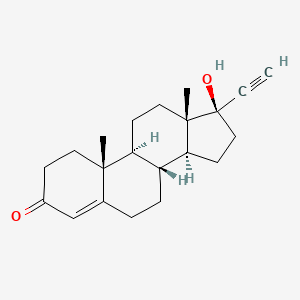

![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)